molecular formula C12H21ClN2O3 B2673128 Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 2241139-47-7

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

Cat. No.: B2673128
CAS No.: 2241139-47-7
M. Wt: 276.76
InChI Key: CJEOWLCQUJHCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-3,9-diazaspiro[55]undecane-1-carboxylate hydrochloride is a spiro compound characterized by a unique bicyclic structure This compound is part of the spiro[55]undecane family, which is known for its intriguing conformational and configurational properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted spiro compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other spiro compounds and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the spiro ring system can form hydrogen bonds with biological molecules, influencing their activity. This compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazaspiro[5.5]undecane: Shares the spiro ring system but lacks the ethyl ester and hydrochloride functionalities.

    4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: Contains a similar spiro structure with different substituents.

Uniqueness

Ethyl 4-oxo-3,9-diazaspiro[5The presence of the ethyl ester and hydrochloride functionalities enhances its solubility and reactivity compared to other spiro compounds .

Properties

IUPAC Name

ethyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.ClH/c1-2-17-11(16)9-8-14-10(15)7-12(9)3-5-13-6-4-12;/h9,13H,2-8H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEOWLCQUJHCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)CC12CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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